molecular formula C25H21NO5S B2586179 ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114886-30-4

ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2586179
CAS No.: 1114886-30-4
M. Wt: 447.51
InChI Key: SUAPJZDDVBRACY-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a synthetic small molecule featuring a 1,4-benzothiazine ring system substituted with a sulfone group (1,1-dioxido) at positions 1 and 2. At position 2, the compound bears a 4-methylbenzoyl moiety, while position 3 is occupied by an ethyl benzoate ester (Fig. 1). This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring heterocyclic recognition .

Properties

IUPAC Name

ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-3-31-25(28)19-7-6-8-20(15-19)26-16-23(24(27)18-13-11-17(2)12-14-18)32(29,30)22-10-5-4-9-21(22)26/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAPJZDDVBRACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways . The benzothiazine ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility : The sulfone group in the target compound enhances aqueous solubility relative to I-6230 and I-6473, which rely on heteroaromatic rings for polarity .
  • Metabolic Stability : Ethyl benzoate esters (common in all compounds) are prone to hydrolysis, but the target’s sulfone may slow enzymatic degradation compared to acetamide or trifluoromethyl-substituted analogs .
  • Target Engagement : The benzothiazine core’s sulfur and sulfone groups may favor interactions with cysteine or serine residues in enzymes, unlike pyridazine or isoxazole derivatives .

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